4-Fluoro-2-(trifluoromethyl)pyridine
Overview
Description
4-Fluoro-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative known for its unique chemical properties and applications in various fields. This compound is characterized by the presence of both fluorine and trifluoromethyl groups attached to the pyridine ring, which imparts distinct reactivity and stability.
Synthetic Routes and Reaction Conditions:
Trifluoromethylation of Pyridine Derivatives: One common method involves the trifluoromethylation of 4-iodopyridine using trifluoromethylating agents such as trifluoromethyl copper or trifluoromethyl silver.
Fluorination Reactions: Another approach includes the selective fluorination of 2-(trifluoromethyl)pyridine using fluorinating reagents like N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate.
Industrial Production Methods: Industrial production often employs scalable methods such as catalytic fluorination and trifluoromethylation reactions, which are optimized for high yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using reagents like amines to form aminopyridines.
Oxidation and Reduction: The compound can participate in oxidation reactions to form pyridine N-oxides and reduction reactions to yield partially or fully hydrogenated pyridines.
Coupling Reactions: It is also used in coupling reactions, such as the aerobic oxidative coupling of xylene catalyzed by palladium to form tetramethylbiphenyls.
Common Reagents and Conditions:
Amination Reactions: Amines and catalytic ligands.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and oxygen.
Major Products:
Aminopyridines: Formed through amination reactions.
Pyridine N-oxides: Resulting from oxidation reactions.
Hydrogenated Pyridines: Produced via reduction reactions.
Tetramethylbiphenyls: Obtained from coupling reactions.
Mechanism of Action
Target of Action
It is known that pyridine derivatives can interact with a variety of biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
4-Fluoro-2-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Biochemical Pathways
As a reactant in the preparation of aminopyridines, it may indirectly influence biochemical pathways involving these compounds .
Result of Action
As a reactant in the preparation of aminopyridines, it may indirectly contribute to the biological activities of these compounds .
Biochemical Analysis
Biochemical Properties
4-Fluoro-2-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the synthesis of aminopyridines through amination reactions . It acts as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium . The compound interacts with various enzymes and proteins, facilitating these reactions by stabilizing transition states and enhancing reaction rates. The nature of these interactions is primarily based on the compound’s ability to form strong hydrogen bonds and van der Waals interactions with biomolecules.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of enzyme activity and alteration of metabolic fluxes. For instance, it has been observed to interact with specific enzymes involved in metabolic pathways, leading to changes in metabolite levels and overall cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound exerts its effects by inhibiting or activating enzymes through direct binding to their active sites. This interaction can lead to changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound exhibits moderate stability under standard laboratory conditions, with a half-life of approximately 11.83 hours in model river water . Over extended periods, it can undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance metabolic activity and improve cellular function. At high doses, it can exhibit toxic effects, including enzyme inhibition and disruption of metabolic pathways . Threshold effects have been identified, indicating that the compound’s impact is dose-dependent and requires careful consideration in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation. The compound can influence metabolic fluxes by modulating enzyme activity and altering metabolite levels. It has been shown to participate in oxidative coupling reactions, where it acts as a catalytic ligand, facilitating the formation of complex organic molecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in various cellular compartments. The compound’s transport and distribution are influenced by its chemical properties, including its ability to form hydrogen bonds and interact with lipid membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization can affect its biochemical activity, as it interacts with enzymes and proteins within these compartments to modulate cellular processes .
Scientific Research Applications
4-Fluoro-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Similar structure but with an amino group instead of a fluorine atom.
2-Fluoro-4-(trifluoromethyl)pyridine: Positional isomer with the fluorine and trifluoromethyl groups swapped.
4-(Trifluoromethyl)pyridine: Lacks the fluorine atom, only has the trifluoromethyl group.
Uniqueness: 4-Fluoro-2-(trifluoromethyl)pyridine is unique due to the synergistic effects of both fluorine and trifluoromethyl groups, which enhance its reactivity and stability compared to similar compounds. This dual substitution pattern allows for more versatile applications in various chemical and biological processes .
Properties
IUPAC Name |
4-fluoro-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4N/c7-4-1-2-11-5(3-4)6(8,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVVWHSYFPKMSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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